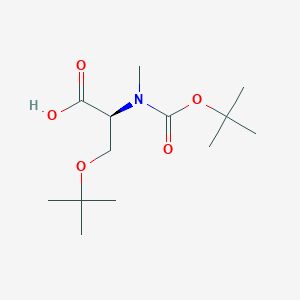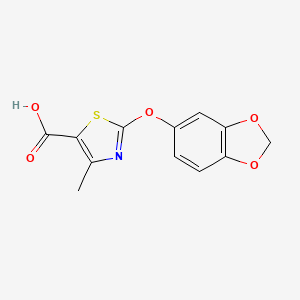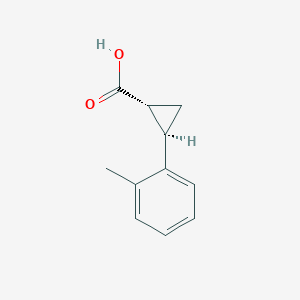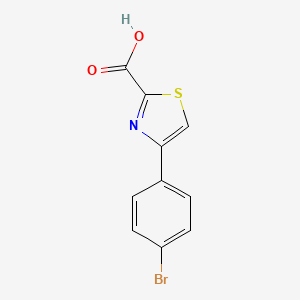![molecular formula C13H20N2O2 B1517778 2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione CAS No. 1154691-94-7](/img/structure/B1517778.png)
2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione
Vue d'ensemble
Description
2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione is a chemical compound that is used for pharmaceutical testing . It is available for purchase as a high-quality reference standard for accurate results .
Synthesis Analysis
The synthesis of 2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione and similar compounds has been described in the literature . For example, one study describes the displacement of the phenoxy group using excess methylamine or benzylamine to afford the final compounds . Another study describes the synthesis and pharmacological evaluation of novel naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro [4.4]nonane-3,8-dione derivatives .Applications De Recherche Scientifique
Medicinal Chemistry: Potential Therapeutic Applications
This compound has been explored for its potential therapeutic applications. It’s structurally related to molecules that have shown promise in treating diseases characterized by undesired angiogenesis, such as certain types of cancers and ocular neovascular diseases . The compound’s derivatives may be used to develop new treatments targeting angiogenesis-related pathways.
Pharmacology: Drug Formulation and Delivery
In pharmacology, the solid forms of related compounds have been studied for their physical and chemical properties, which can influence drug formulation and bioavailability . Understanding these properties is crucial for developing effective and stable pharmaceuticals.
Biochemistry: Enzyme Inhibition Studies
The biochemical applications of this compound include enzyme inhibition studies. Derivatives of this compound have been found to inhibit matrix metalloproteinases, which play a role in the breakdown of extracellular matrix in pathological conditions . This suggests potential use in studying biochemical pathways and developing inhibitors for therapeutic use.
Analytical Chemistry: Chemosensors Development
In analytical chemistry, similar compounds have been utilized to develop chemosensors for transition metal ions. These sensors can be used for environmental monitoring and analytical applications, indicating the potential of “2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione” in creating sensitive detection tools.
Materials Science: Advanced Material Synthesis
The compound’s derivatives have been used in the synthesis of advanced materials. For instance, they have been involved in the preparation of photoresist materials for microlithography, which is essential for the production of semiconductors and integrated circuits.
Environmental Science: Monitoring and Remediation
Propriétés
IUPAC Name |
2-piperidin-3-yl-2-azaspiro[4.4]nonane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c16-11-8-13(5-1-2-6-13)12(17)15(11)10-4-3-7-14-9-10/h10,14H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBHNCZNGVKSBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C2=O)C3CCCNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



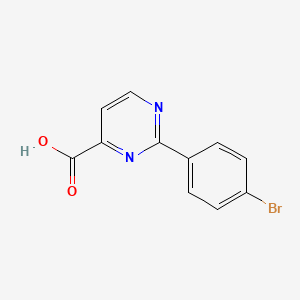
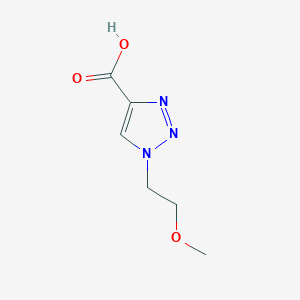
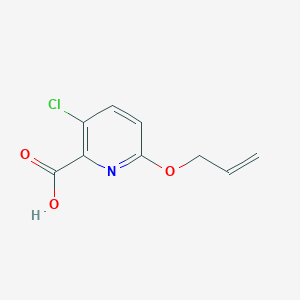
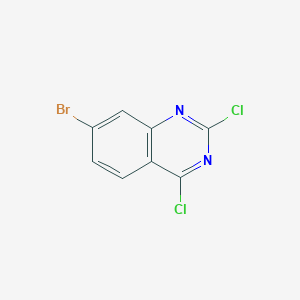

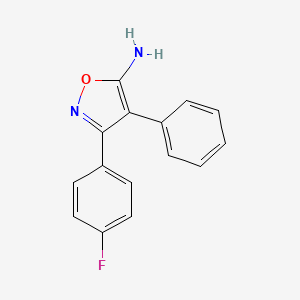


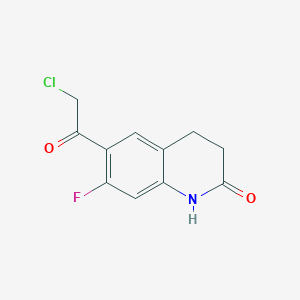
![4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B1517714.png)
